3-(2-Hydroxyphenyl)-1-phenylpropan-1-one

Description

BenchChem offers high-quality 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

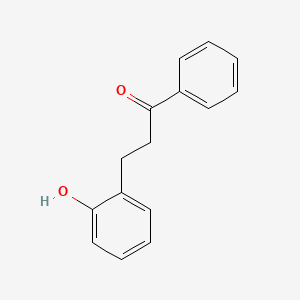

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyphenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBJSUYYMXLWIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204605 | |

| Record name | 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56052-53-0 | |

| Record name | 3-(2-Hydroxyphenyl)-1-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56052-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056052530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-hydroxyphenyl)-1-phenylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Academic Relevance of 3 2 Hydroxyphenyl 1 Phenylpropan 1 One in Contemporary Chemical Scholarship

The academic significance of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one stems primarily from its position within the biologically active class of dihydrochalcones. nih.gov While much of the research has focused on the broader family rather than this specific molecule in isolation, its structure serves as a fundamental scaffold for medicinal chemistry and synthetic organic chemistry. Dihydrochalcones as a group are investigated for numerous pharmacological properties, including antidiabetic, immunomodulatory, antiviral, and hepatoprotective activities. nih.gov

Furthermore, the precursor molecules, 2'-hydroxychalcones, are well-documented for their potent biological activities, including antioxidant, anti-inflammatory, antimalarial, and antitumor effects. mdpi.commdpi.comnih.gov Consequently, 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one is a relevant subject for comparative studies to understand the structure-activity relationships and the role of the saturated propane (B168953) bridge in modulating biological effects compared to the unsaturated chalcone (B49325) analogue.

The compound has also been the subject of theoretical and computational studies. Researchers have utilized methods like Density Functional Theory (DFT) to analyze its molecular geometry, electronic structure (HOMO-LUMO energy gap), and other quantum chemical parameters. tandfonline.com Such computational analyses are crucial for predicting the molecule's reactivity, stability, and potential for non-linear optical features, and for guiding further experimental investigations into its biological potential through molecular docking simulations. tandfonline.com

Overview of Prior Scholarly Investigations on 3 2 Hydroxyphenyl 1 Phenylpropan 1 One and Structural Analogues

Scholarly investigations related to 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one can be broadly categorized into synthetic methodologies, computational analysis, and biological evaluation of its structural analogues.

Synthetic research has established methods for its preparation, most notably through the chemoselective hydrogenation of 2'-hydroxychalcone (B22705). nih.gov Studies have also explored the synthesis of a wide library of related 2'-hydroxychalcone and dihydrochalcone (B1670589) derivatives to screen for various biological activities. mdpi.comnih.gov For instance, research has been conducted on the synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones by reacting ketonic Mannich bases with various nucleophiles, demonstrating the utility of the propanone backbone in creating diverse chemical entities. researchgate.net

Computational chemistry has provided a detailed understanding of the molecule's structural and electronic properties. A study on 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one (referred to as 3-(2-hydroxyphenyl)-1-phenyl propenone in the study, likely a typo given the analysis) involved its synthesis and subsequent analysis using DFT methods to determine bond lengths, bond angles, and atomic charges. tandfonline.com This theoretical work is complemented by molecular docking simulations to explore potential interactions with biological targets. tandfonline.com

Investigations into its structural analogues are extensive. The parent chalcones have been evaluated for numerous biological effects, including antimicrobial and antioxidant activities, with studies suggesting that the presence and position of hydroxyl groups on the aromatic rings are critical for these properties. mdpi.comresearchgate.netmdpi.com Research on the broader dihydrochalcone class has confirmed their potential as valuable therapeutic agents, although literature on their specific antimicrobial activity is noted as being relatively scarce compared to other pharmacological properties. nih.gov

Research Scope and Defined Objectives for Scholarly Exploration of the Compound

Established Reaction Pathways for the Preparation of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one

The most well-established and conventional route for the synthesis of 3-(2-hydroxyphenyl)-1-phenylpropan-1-one involves a two-step process. The first step is the Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) with benzaldehyde (B42025), which yields the corresponding α,β-unsaturated ketone, 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one, commonly known as 2'-hydroxychalcone (B22705). This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent. researchgate.netrsc.org

The second step is the selective catalytic hydrogenation of the carbon-carbon double bond of the 2'-hydroxychalcone intermediate. This reduction specifically targets the enone system without affecting the carbonyl group or the aromatic rings. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation, typically carried out under a hydrogen atmosphere. researchgate.net The choice of solvent in this step can be crucial; for instance, performing the hydrogenation in dichloromethane (B109758) has been shown to favor the formation of the desired dihydrochalcone, whereas using ethanol (B145695) can lead to further reduction of the carbonyl group to a hydroxyl group.

This two-step pathway is reliable and provides good yields of the target compound. However, it involves multiple reaction and purification steps, which has prompted research into more efficient, novel synthetic protocols.

Development of Novel and Optimized Synthetic Protocols for 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one

Recent advancements in synthetic organic chemistry have focused on developing more efficient, economical, and environmentally friendly methods for the synthesis of 3-(2-hydroxyphenyl)-1-phenylpropan-1-one. These include one-pot strategies, microwave-assisted reactions, and the exploration of novel catalytic systems.

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of time, resource, and waste reduction. While a direct one-pot synthesis of 3-(2-hydroxyphenyl)-1-phenylpropan-1-one from the initial reactants is still an area of development, related one-pot strategies have been successfully applied to its precursors. For example, a one-pot synthesis of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones has been achieved through a modified Baker–Venkataraman transformation under microwave irradiation, demonstrating the potential for streamlined syntheses in this class of compounds. researchgate.net Such methodologies could potentially be adapted to furnish the target propanone derivative directly.

| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Piperidine, Refluxing Ethanol | 3 days | Good (85% purity) | nih.gov |

| Microwave Irradiation | Piperidine, Ethanol | 30 min | 87% (97% purity) | nih.gov |

| Microwave Irradiation (Solvent-Free) | Anhydrous K₂CO₃ | 3-5 min | 80-90% | researchgate.net |

Adaptations and Modifications of Baker–Venkataraman Transformation for Propanone Derivatives

The Baker–Venkataraman rearrangement is a classic reaction used to synthesize 1,3-diketones from 2-acyloxyacetophenones. wikipedia.orgonlineorganicchemistrytutor.comjk-sci.com The reaction proceeds via a base-catalyzed intramolecular acyl transfer. While this reaction traditionally yields a 1,3-dione, not the target 1,3-diarylpropan-1-one, modifications of this reaction are relevant for creating key precursors. A notable development is a one-pot, microwave-assisted modified Baker–Venkataraman transformation that directly converts 2-hydroxyacetophenones and aromatic acid anhydrides into 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones in high yields. researchgate.net This efficient synthesis of a closely related precursor highlights the potential of adapting such named reactions for the streamlined production of the structural backbone required for the target molecule.

Catalytic Systems in the Synthesis of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one

The choice of catalyst is critical in both the formation of the chalcone precursor and its subsequent reduction. For the initial Claisen-Schmidt condensation, traditional base catalysts like NaOH and KOH are effective, but research into greener alternatives is ongoing. rsc.org Anhydrous potassium carbonate (K₂CO₃) has been used as a more environmentally friendly catalyst in solvent-free, microwave-assisted condensations. researchgate.net

For the selective hydrogenation of the 2'-hydroxychalcone, palladium-based catalysts, particularly Pd/C, are the standard. researchgate.net However, the field of catalysis is continually evolving. Biocatalysis, using whole cells or isolated enzymes, has emerged as a powerful and highly selective alternative. Ene-reductases, found in various yeasts and fungi, can reduce the carbon-carbon double bond of chalcones with high efficiency and selectivity, often under mild, environmentally benign conditions. researchgate.netmdpi.com

| Reaction Step | Catalyst Type | Specific Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Base Catalyst (Conventional) | NaOH, KOH | Effective, well-established | researchgate.net |

| Claisen-Schmidt Condensation | Base Catalyst (Green) | Anhydrous K₂CO₃ | Eco-friendly, suitable for solvent-free conditions | researchgate.net |

| Hydrogenation of Chalcone | Heterogeneous Catalyst | Pd/C | High efficiency, standard method | researchgate.net |

| Hydrogenation of Chalcone | Biocatalyst | Yeast/Fungi (Ene-reductases) | High selectivity, mild conditions, stereoselective | researchgate.netmdpi.com |

Stereoselective Synthesis of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one and its Enantiomers

The synthesis of specific enantiomers of chiral compounds is of paramount importance, particularly in pharmacology. Since 3-(2-hydroxyphenyl)-1-phenylpropan-1-one is prochiral, the reduction of the corresponding 2'-hydroxychalcone can potentially create a chiral center if the substitution pattern allows. Stereoselective synthesis focuses on producing a single enantiomer.

Biocatalysis offers a highly effective approach to achieve this. The use of whole-cell biocatalysts, such as various strains of yeast (Saccharomyces cerevisiae) and fungi (Penicillium raistrickii), has been shown to mediate the chemoselective and often highly enantioselective reduction of the C=C double bond in chalcones. researchgate.net These microbial transformations, leveraging enzymes like ene-reductases, can produce the desired dihydrochalcone with high conversion rates and enantiomeric excess, providing a green and efficient route to chiral 3-(2-hydroxyphenyl)-1-phenylpropan-1-one analogues. researchgate.netmdpi.com While chemical methods for asymmetric hydrogenation exist, often employing chiral metal complexes, the biocatalytic route is attractive for its operational simplicity and environmental compatibility. rsc.orgrsc.org

Integration of Green Chemistry Principles in the Synthesis of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one

The integration of green chemistry into the synthesis of 3-(2-hydroxyphenyl)-1-phenylpropan-1-one addresses the drawbacks of conventional methods, which often involve hazardous solvents, prolonged reaction times, and significant energy consumption. researchgate.net Green approaches focus on the use of alternative energy sources, sustainable solvents and catalysts, and solvent-free conditions to improve the ecological footprint of the synthesis.

The primary route to synthesizing the target compound involves the base-catalyzed Claisen-Schmidt condensation of 2'-hydroxyacetophenone and benzaldehyde to form a 2'-hydroxychalcone intermediate, followed by the selective hydrogenation of the carbon-carbon double bond. dost.gov.phacs.org Green chemistry principles have been successfully applied to both of these critical steps.

Alternative Energy Sources: Microwave and Ultrasound Irradiation

Microwave (MW) and ultrasound-assisted synthesis have emerged as powerful tools for accelerating organic reactions, often leading to higher yields and purity with reduced reaction times and energy input. ekb.egscholarsresearchlibrary.com

In the synthesis of the 2'-hydroxychalcone precursor, microwave irradiation has been shown to dramatically reduce reaction times from hours to mere minutes. scholarsresearchlibrary.comfrontiersin.orgmdpi.com For instance, a series of 2'-hydroxychalcones have been synthesized in high yields (70–93%) in under 5 minutes using solventless Claisen-Schmidt condensation under microwave irradiation. researchgate.net Similarly, ultrasound has been utilized as a viable method for synthesizing 2'-hydroxychalcones in an ethanol-water solvent system, promoting a sustainable and facile reaction. researchgate.netdost.gov.ph The use of microwaves as a heat source offers benefits such as reduced solvent volume, increased yield, and improved purity. ekb.eg

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Chalcone Precursors

| Method | Catalyst/Medium | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional | Aqueous KOH in Ethanol | 24 hours | 50-72 | mdpi.com |

| Microwave (Solvent-free) | Basic Alumina/K₃PO₄ | 1-5 minutes | 78-92 | frontiersin.orgresearchgate.net |

| Ultrasound | Ethanol-Water | < 5 minutes | 70-93 | researchgate.netdost.gov.ph |

Sustainable Solvents and Catalysts

The choice of solvent plays a crucial role in the environmental impact of a chemical process. Green synthesis methodologies prioritize the use of non-toxic, renewable, and benign solvents. In the hydrogenation of chalcones, γ-valerolactone (GVL), a biomass-derived solvent, has been successfully used as an environmentally friendly alternative to conventional solvents like toluene (B28343) or dichloromethane. researchgate.net

Furthermore, the development of sustainable catalytic systems is a cornerstone of green chemistry. For the selective reduction of the chalcone intermediate, catalytic transfer hydrogenation offers a safer alternative to using high-pressure hydrogen gas. Methanol (B129727) is gaining traction as a sustainable and inexpensive bulk chemical that can serve as a hydrogen source in these reactions. thieme-connect.com Ruthenium-based pincer complexes have demonstrated high efficacy in activating methanol for the chemoselective transfer hydrogenation of the C=C bond in chalcones. thieme-connect.com Similarly, iridium complexes have been used with formic acid as a hydrogen source for the same transformation. thieme-connect.com

Heterogeneous catalysts, such as Palladium on carbon (Pd/C), are also favored in green synthesis as they can be easily recovered and reused. researchgate.net Sustainable hydrogenation of chalcones has been achieved using heterogeneous Pd/C in flow systems. researchgate.net

Solvent-Free and Mechanochemical Approaches

Eliminating solvents altogether represents a significant step towards a greener synthesis. Solvent-free Claisen-Schmidt condensations, often assisted by microwave irradiation and solid supports like basic alumina, have proven highly effective for producing 2'-hydroxychalcones. researchgate.net

Mechanochemistry, specifically ball milling, provides another solvent-free alternative for the synthesis of 2'-hydroxychalcones. mdpi.com This technique involves the use of mechanical force to induce chemical reactions. The Claisen–Schmidt reaction has been optimized under mechanochemical conditions, yielding excellent results and highlighting the interest in this method for the green production of pharmaceutical molecules. mdpi.com A comparative study showed that ball milling is a superior green chemistry approach compared to conventional solution-based synthesis. mdpi.com

Table 2: Green Methodologies for the Synthesis of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one and its Precursor

| Synthetic Step | Green Principle | Methodology | Reagents/Conditions | Advantages | Reference(s) |

|---|---|---|---|---|---|

| Chalcone Synthesis | Alternative Energy | Microwave Irradiation | Solvent-free, K₂CO₃ | Rapid reaction (3-5 min), high yields (85-90%) | researchgate.net |

| Chalcone Synthesis | Solvent-Free | Ball Milling | KOH, equimolar reactants | High yields, avoids bulk solvents | mdpi.com |

| Chalcone Reduction | Sustainable Solvents | Biomass-derived solvent | γ-Valerolactone (GVL), Cationic Rh-complexes | Replaces conventional hazardous solvents | researchgate.net |

| Chalcone Reduction | Sustainable Reagents | Transfer Hydrogenation | Methanol as H-source, Ru-catalyst | Uses renewable H-source, high chemoselectivity | thieme-connect.com |

| Chalcone Reduction | Recyclable Catalyst | Heterogeneous Catalysis | Pd/C, Ammonium formate | Easy catalyst recovery and reuse | acs.org |

By integrating these principles, the synthesis of 3-(2-hydroxyphenyl)-1-phenylpropan-1-one can be performed in a more sustainable, efficient, and economically viable manner, aligning with the modern demands of green chemistry.

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, offers a detailed insight into the functional groups and fundamental vibrational modes of the molecule. Analysis is often supported by Density Functional Theory (DFT) calculations, which provide a theoretical basis for the assignment of observed vibrational bands.

The FT-IR spectrum of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one reveals characteristic absorption bands corresponding to its specific functional groups. A prominent and strong absorption band is observed for the carbonyl (C=O) stretching vibration, typically appearing in the region of 1680-1700 cm⁻¹. The presence of the hydroxyl (-OH) group is confirmed by a broad stretching vibration band, usually found between 3200 and 3600 cm⁻¹, with its broadness indicating intermolecular hydrogen bonding in the solid state.

Aromatic C-H stretching vibrations are identified as sharp bands above 3000 cm⁻¹, while aliphatic C-H stretching from the propane (B168953) backbone appears just below this value, typically in the 2850-2960 cm⁻¹ range. Other significant vibrations include C-C stretching within the aromatic rings and bending vibrations for C-H and O-H groups, which populate the fingerprint region of the spectrum (below 1600 cm⁻¹). A comparison between experimental and theoretically calculated (DFT) frequencies provides a more precise assignment of these vibrational modes. chemicalbook.com

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) chemicalbook.com | Theoretical Wavenumber (cm⁻¹) chemicalbook.com | Assignment |

| O-H Stretch | ~3450 (broad) | ~3460 | Phenolic hydroxyl group |

| Aromatic C-H Stretch | 3050 - 3100 | 3060 - 3110 | C-H stretching in phenyl rings |

| Aliphatic C-H Stretch | 2920 - 2960 | 2925 - 2970 | C-H stretching of CH₂ groups |

| C=O Stretch | ~1685 | ~1690 | Carbonyl group stretching |

| C=C Aromatic Stretch | 1580 - 1610 | 1585 - 1615 | Aromatic ring skeletal vibrations |

| C-O Stretch | ~1250 | ~1255 | Phenolic C-O stretching |

Complementing the FT-IR data, the FT-Raman spectrum provides information on the non-polar bonds and symmetric vibrations within the molecule. The symmetric stretching of the aromatic rings typically gives rise to strong signals in the Raman spectrum. The carbonyl (C=O) stretch is also visible, though often weaker in Raman than in IR spectroscopy. The aliphatic CH₂ bending and stretching modes are also clearly identifiable. The combination of both FT-IR and FT-Raman allows for a more complete characterization of the molecule's vibrational framework, as certain modes may be more active in one technique than the other due to selection rules. chemicalbook.com

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) chemicalbook.com | Theoretical Wavenumber (cm⁻¹) chemicalbook.com | Assignment |

| Aromatic C-H Stretch | 3055 - 3080 | 3060 - 3085 | Symmetric C-H stretching |

| C=C Aromatic Stretch | ~1600 | ~1605 | Phenyl ring breathing mode |

| CH₂ Bend | ~1450 | ~1455 | Methylene scissoring |

| C-C Stretch | ~1000 | ~1002 | Phenyl ring trigonal mode |

Electronic Spectroscopic Analysis

The electronic properties of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one have been analyzed using UV-Vis spectroscopy. The spectrum, typically recorded in a solvent like ethanol or methanol, shows absorption bands in the ultraviolet region that correspond to electronic transitions within the molecule. These transitions are primarily of the type π → π* and n → π*, associated with the aromatic rings and the carbonyl group, respectively.

The π → π* transitions, originating from the phenyl and hydroxyphenyl rings, are generally observed as intense absorption bands. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, typically appears as a weaker, longer-wavelength absorption band. Time-dependent DFT (TD-DFT) calculations are often used to predict the electronic absorption wavelengths, oscillator strengths, and the nature of the electronic transitions, which can then be correlated with the experimental spectrum. chemicalbook.com

| Experimental λmax (nm) chemicalbook.com | Calculated λmax (nm) chemicalbook.com | Oscillator Strength (f) | Transition |

| ~250 | ~255 | > 0.1 | π → π* (aromatic rings) |

| ~285 | ~290 | > 0.1 | π → π* (aromatic rings) |

| ~330 | ~335 | < 0.01 | n → π* (carbonyl group) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Spatial Arrangement

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The ¹H and ¹³C NMR spectra provide definitive structural information.

The ¹H NMR spectrum shows distinct signals for the aromatic protons on both the phenyl and the 2-hydroxyphenyl rings, typically appearing in the range of 6.8 to 8.0 ppm. The protons of the ethylene (B1197577) bridge (-CH₂-CH₂-) adjacent to the aromatic ring and the carbonyl group appear as two triplets in the upfield region, generally between 3.0 and 3.5 ppm. A broad singlet corresponding to the phenolic hydroxyl proton is also observed.

The ¹³C NMR spectrum confirms the presence of 15 distinct carbon atoms. The carbonyl carbon (C=O) is characteristically deshielded and appears as a singlet at approximately 200 ppm. The aromatic carbons resonate in the 115-160 ppm region, while the two aliphatic carbons of the propane chain are found further upfield.

Note: The following data is based on information from spectral databases and typical chemical shift ranges.

| ¹H NMR (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 6.8 - 8.0 | Multiplet | Protons on phenyl rings |

| Phenolic Proton | Variable, broad | Singlet | -OH |

| Methylene Protons | ~3.3 | Triplet | -CO-CH₂- |

| Methylene Protons | ~3.1 | Triplet | Ar-CH₂- |

| ¹³C NMR (Carbon) | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~199-201 | Carbonyl Carbon |

| Aromatic C-O | ~155-158 | Carbon attached to -OH |

| Aromatic C-H / C-C | ~115-138 | Carbons of phenyl rings |

| -CO-CH₂- | ~40-45 | Methylene carbon alpha to C=O |

| Ar-CH₂- | ~25-30 | Methylene carbon alpha to ring |

X-ray Diffraction Studies for Solid-State Structure Determination (if applicable)

A comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature indicates that, to date, a single-crystal X-ray diffraction study for 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one has not been reported. Therefore, definitive data on its solid-state structure, such as crystal system, space group, and precise bond lengths and angles in the crystalline form, are not available.

Time-Dependent Density Functional Theory (TD-DFT) for Prediction of Electronic Absorption Spectra and Oscillator Strengths

Time-Dependent Density Functional Theory (TD-DFT) has been employed to investigate the electronic transition properties of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one. Current time information in Rice County, US. This theoretical approach is instrumental in predicting the electronic absorption spectra by calculating the energies of singlet-singlet electronic transitions, their corresponding oscillator strengths (f), and the maximum absorption wavelengths (λmax). Current time information in Rice County, US.

For this compound, quantum computational analysis was performed using the B3LYP method with a 6-311++G(d,p) basis set. Current time information in Rice County, US. The theoretical UV-Vis spectra were then compared with experimental results to validate the computational model. Current time information in Rice County, US. The analysis provides insights into the energies of the band gap and the nature of electronic transitions within the molecule. Current time information in Rice County, US.

| Calculated Wavelength (λmax) | Oscillator Strength (f) | Transition Energy (eV) | Major Contributions |

|---|---|---|---|

| Data not available in source | Data not available in source | Data not available in source | Data not available in source |

Note: Specific numerical data for λmax, oscillator strength, and transition energies were not detailed in the reviewed source material.

Non-Linear Optical (NLO) Properties Characterization: Evaluation of First-Order Hyperpolarizability

The non-linear optical (NLO) properties of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one have been demonstrated through the calculation of its first-order hyperpolarizability (β). Current time information in Rice County, US. This parameter is a key indicator of a molecule's potential for applications in NLO materials, which are crucial for technologies like frequency conversion and optical switching. The computation of first-order hyperpolarizability provides a theoretical basis for understanding the relationship between the molecular structure and its NLO response. Current time information in Rice County, US. The analysis was conducted as part of a broader quantum computational study, suggesting that the compound possesses notable NLO features. Current time information in Rice County, US.

| Hyperpolarizability Component | Calculated Value (esu) |

|---|---|

| β_total | Data not available in source |

Note: Specific numerical values for the first-order hyperpolarizability were not provided in the reviewed literature.

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamic Behavior

Based on the available scientific literature, no specific studies employing molecular dynamics (MD) simulations for the conformational space exploration and dynamic behavior of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one have been reported.

Molecular Docking and Ligand-Protein Interaction Studies (Computational Assessment of Intermolecular Interactions)

Molecular docking simulations have been performed to assess the potential of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one as a ligand for biological targets. Current time information in Rice County, US. These computational studies are vital for predicting the binding affinity and mode of interaction between a small molecule and a protein's active site. The simulations for this compound were carried out using Auto Dock version 4.2.6. Current time information in Rice County, US. Such analyses help in identifying key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a foundation for further biological investigation. Current time information in Rice County, US.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| Data not available in source | Data not available in source | Data not available in source |

Note: The specific target protein and detailed results of the docking simulations were not specified in the reviewed source.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

A review of the available literature indicates that no studies on the Hirshfeld surface analysis of the crystal structure of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one have been published. While this technique is widely used for analyzing intermolecular contacts in crystals of related compounds like chalcones and other phenylpropanones, specific data for the title compound is not available. nih.govnih.govmdpi.com

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies Involving 3 2 Hydroxyphenyl 1 Phenylpropan 1 One

Investigation of Reaction Pathways and Proposed Mechanisms of Transformation

The principal transformation pathway for 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one involves a palladium(II)-catalyzed oxidative cyclization. nih.gov This process allows for a divergent synthesis, meaning the same starting material can lead to different products based on the specific reaction conditions employed.

The proposed mechanism begins with an initial, rate-determining step: the dehydrogenation of the 2'-hydroxydihydrochalcone (I) to form a 2'-hydroxychalcone (B22705) intermediate (II). nih.gov This oxidation of the aliphatic chain is catalyzed by a Pd(II) species. Once this crucial α,β-unsaturated ketone intermediate (II) is formed, the reaction can proceed via two distinct pathways depending on the additives and oxidants used:

Pathway to Flavanones (III): In the presence of specific catalytic systems, the 2'-hydroxychalcone intermediate (II) undergoes an intramolecular Michael addition (conjugate addition). The phenoxide ion attacks the β-carbon of the enone system, leading to cyclization and the formation of the flavanone (B1672756) skeleton. nih.gov

Pathway to Flavones (IV): Under different catalytic conditions, the intermediate (II) can undergo an oxidative Heck-type cyclization. This pathway involves the direct C-H activation and cyclization to form the flavone (B191248) product, which is a more oxidized derivative than the flavanone. nih.gov

Kinetic studies support this mechanism, showing a gradual decrease of the starting 2'-hydroxydihydrochalcone over time, with a corresponding increase in the 2'-hydroxychalcone intermediate, followed by the formation of the final flavone or flavanone product. nih.gov

Figure 1: Proposed reaction mechanism for the divergent synthesis of flavones and flavanones from 2'-hydroxydihydrochalcones like 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one. The pathway diverges from the common intermediate, 2'-hydroxychalcone.nih.gov

Figure 1: Proposed reaction mechanism for the divergent synthesis of flavones and flavanones from 2'-hydroxydihydrochalcones like 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one. The pathway diverges from the common intermediate, 2'-hydroxychalcone.nih.govRole of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one as a Precursor or Intermediate in Synthetic Sequences

3-(2-Hydroxyphenyl)-1-phenylpropan-1-one is strategically positioned in multi-step synthetic sequences. It is commonly synthesized via the reduction of its corresponding 2'-hydroxychalcone, (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one. This reduction can be achieved through various methods, including chemoselective hydrogenation or, notably, through biotransformation using yeast strains like Saccharomyces cerevisiae and Yarrowia lipolytica, which selectively reduce the carbon-carbon double bond of the enone system. researchgate.netnih.gov

Once formed, its primary role is that of a stable, common precursor for the synthesis of flavanones and flavones. nih.gov Using the dihydrochalcone (B1670589) as a starting material is advantageous over using the more reactive 2'-hydroxychalcone, which can be unstable under certain conditions. nih.gov This strategy allows for the construction of a diverse library of flavonoid structures from a single, readily accessible intermediate. nih.gov

Chemical Conversions of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one to Other Compound Classes

The documented synthetic utility of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one is predominantly focused on its conversion to flavanones and flavones, which are isomers of one another.

Flavanones and Chromanones: As detailed, palladium-catalyzed oxidative cyclization of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one provides an efficient route to flavanones (2-phenylchroman-4-ones). nih.gov Flavanones are a specific class of chromanones, and this conversion represents a key transformation for the dihydrochalcone scaffold. organic-chemistry.orgnih.gov The reaction tolerates a wide variety of substituents on both aromatic rings, enabling the synthesis of numerous flavanone derivatives. nih.gov

Flavones: By modifying the catalytic system, specifically the ligands and oxidants, the reaction can be directed to produce flavones (2-phenyl-4H-chromen-4-ones) in good to excellent yields. This transformation involves an additional oxidation step compared to flavanone synthesis and proceeds through the common 2'-hydroxychalcone intermediate. nih.govrsc.org

While the synthesis of other heterocyclic systems such as chromenes , coumaran-3-ones , isoxazoles , pyrimidines , and pyrazolines is of significant interest, these compound classes are typically not synthesized directly from 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one. thepharmajournal.commdpi.comedu.krd The synthesis of these heterocycles generally requires an α,β-unsaturated carbonyl moiety (a chalcone) or a 1,3-dicarbonyl functionality for the requisite cyclocondensation reactions with reagents like hydroxylamine (B1172632) or hydrazine. thepharmajournal.comdergipark.org.trorganic-chemistry.org Therefore, the unsaturated precursor, 2'-hydroxychalcone, is the conventional starting material for these other compound classes.

Kinetic and Thermodynamic Aspects of Reactions Involving the Compound

Kinetic analysis of the palladium-catalyzed conversion of 2'-hydroxydihydrochalcones provides insight into the reaction mechanism. nih.gov Studies monitoring the reaction progress over time via High-Performance Liquid Chromatography (HPLC) demonstrate that the concentration of the starting material, 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one, steadily decreases. Concurrently, the concentration of the 2'-hydroxychalcone intermediate rises and then falls as it is converted into the final product. nih.gov This confirms that the initial dehydrogenation is a key step in the sequence.

Catalytic Influence on the Reactivity of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one

Catalysis is essential for activating the otherwise stable dihydrochalcone structure for cyclization. Palladium(II) catalysts, such as palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂), are highly effective in promoting the initial dehydrogenation step. nih.gov The subsequent transformation of the resulting chalcone (B49325) intermediate is then directed by the choice of co-catalysts, ligands, and oxidants.

For Flavone Synthesis: A combination of Pd(TFA)₂ with a ligand like 5-nitro-1,10-phenanthroline, using molecular oxygen (O₂) as the terminal oxidant, efficiently catalyzes the conversion to flavones. nih.govrsc.org

For Flavanone Synthesis: To favor the formation of flavanones, the catalytic system is modified. For instance, using Pd(TFA)₂ in the presence of copper(II) acetate (B1210297) (Cu(OAc)₂) as an additive and an aqueous acid workup promotes the intramolecular Michael addition, yielding the flavanone as the major product. nih.gov

The table below summarizes the divergent outcomes based on the catalytic system used for the transformation of a representative 2'-hydroxydihydrochalcone.

The following table presents examples of flavone derivatives synthesized from their corresponding 2'-hydroxydihydrochalcones using the Pd(TFA)₂/O₂ catalytic system. nih.gov

Advanced Research Directions and Potential Applications in Chemical Science

Rational Design and Synthesis of Novel Derivatives and Analogues of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one

The rational design of new molecules based on a parent structure is a cornerstone of modern chemical and pharmaceutical research, aiming to enhance or modify the molecule's properties for specific applications. nih.govmdpi.com The 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one scaffold is a prime candidate for such derivatization due to its multiple reactive sites.

Research has demonstrated the synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. researchgate.net One established method involves using a Mannich base derivative, where a dimethylamino group is replaced by various nucleophiles. researchgate.net This strategy has been successfully employed to introduce new functionalities, such as substituted phenylthio and indolyl groups, at the C-3 position of the propanone chain. researchgate.net Such modifications significantly alter the electronic and steric properties of the molecule, leading to a diverse library of compounds for further investigation.

Key strategies for the rational design of derivatives include:

Modification of the Hydroxyphenyl Ring: Introducing electron-donating or electron-withdrawing groups to this ring can modulate the acidity of the hydroxyl group and influence its coordinating ability or hydrogen-bonding capacity.

Alteration of the Propanone Backbone: Introducing substituents along the three-carbon chain or replacing it with bioisosteric linkers can affect the molecule's conformation and flexibility. nih.gov

An example of a synthetic pathway for creating derivatives is the alkylation of various nucleophiles, such as indoles and imidazoles, using a suitable Mannich base of 1-(2'-hydroxyphenyl)propan-1-one. researchgate.net These synthetic approaches, including one-pot multi-component reactions, offer efficient ways to generate a wide range of analogues. researchgate.net The resulting derivatives can then be screened for enhanced biological activities or novel material properties. mdpi.com

Exploration in Materials Chemistry: Potential as Building Blocks for Functional Materials

In materials science, the concept of "molecular programming" involves using well-defined molecular building blocks to construct larger, functional materials with predictable properties. chemrxiv.org The structure of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one, containing both rigid (phenyl rings) and flexible (propanone chain) elements, along with hydrogen-bonding functional groups (hydroxyl and carbonyl), makes it an intriguing candidate for such a building block.

The hydroxyl and carbonyl groups can participate in hydrogen bonding, a key non-covalent interaction for directing the self-assembly of molecules into ordered supramolecular structures. researchgate.net This could potentially be harnessed to create liquid crystals, gels, or other soft materials. Furthermore, these functional groups provide reactive handles for polymerization reactions. For instance, the hydroxyl group could be used to form polyesters or polyethers, incorporating the rigid-flexible characteristics of the monomer into a polymer backbone. This approach could lead to the development of polymers with tailored thermal and mechanical properties. chemrxiv.org

While direct applications in materials science for this specific compound are still an emerging area, its potential is underscored by research on analogous structures. For example, the related β-diketone, 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione, is recognized as a versatile synthetic intermediate, implying its utility as a foundational unit for more complex structures. The strategic coupling of rigid and flexible building blocks is a known method for creating ductile and robust polymeric materials. chemrxiv.org

Investigation in Catalysis: Potential as a Ligand or Organocatalyst

The molecular architecture of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one suggests its potential use in catalysis, particularly as a ligand for metal complexes. The ortho-hydroxyl group and the ketone's carbonyl oxygen are positioned in a way that could allow them to act as a bidentate chelating agent, binding to a metal center to form a stable six-membered ring.

The utility of hydroxyphenyl-based moieties in catalysis is well-documented. For example, elaborate ligands incorporating 2-hydroxyphenyl groups have been used to create metal complexes that catalyze multi-electron transfer reactions. mdpi.com These "redox non-innocent" ligands can actively participate in the catalytic cycle by storing and releasing electrons, which is crucial for complex transformations. mdpi.com By analogy, metal complexes of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one or its derivatives could exhibit novel catalytic activities. The electronic properties of such a catalyst could be fine-tuned by modifying the substituents on the phenyl rings.

Furthermore, the compound itself or its chiral derivatives could be explored as organocatalysts. The combination of a Lewis basic carbonyl group and a Brønsted acidic hydroxyl group within the same molecule could enable it to catalyze reactions through a push-pull mechanism or by activating substrates through hydrogen bonding.

Green Chemistry Applications: Development of Sustainable Chemical Processes Utilizing or Deriving from the Compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com The principles of green chemistry can be applied both to the synthesis of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one and to its use as a starting material.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. instituteofsustainabilitystudies.com One-pot, multi-component reactions are an excellent example of this principle in action. researchgate.net

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids, or developing solvent-free reaction conditions. instituteofsustainabilitystudies.commt.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste and improve reaction efficiency. instituteofsustainabilitystudies.com

Design for Degradation: Designing the molecule so that it breaks down into non-toxic substances after its intended use, preventing environmental persistence. instituteofsustainabilitystudies.com

Future research could focus on developing a biocatalytic synthesis for 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one, using enzymes to perform key steps under mild, aqueous conditions. mt.com Additionally, the compound could serve as a bio-based platform chemical, derived from renewable feedstocks, for the synthesis of other valuable products in processes that adhere to green chemistry principles. researchgate.net

Supramolecular Chemistry: Studies on Self-Assembly and Molecular Recognition Phenomena

Supramolecular chemistry investigates the chemistry "beyond the molecule," focusing on the systems formed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. logancollinsblog.commdpi.com The structure of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one is rich in features that can drive self-assembly and molecular recognition.

The hydroxyl group is a potent hydrogen bond donor and acceptor, while the carbonyl oxygen is a hydrogen bond acceptor. These groups can direct the formation of one-, two-, or three-dimensional networks. researchgate.net The two aromatic rings can engage in π-π stacking interactions, further stabilizing any assembled structures. A closely related compound, 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione, is known to form inclusion compounds, demonstrating the capacity of this type of scaffold for host-guest chemistry. chemicalbook.com

Molecular recognition is the specific binding between two or more molecules. nih.govmdpi.com Derivatives of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one could be designed as receptors for specific ions or small molecules. By incorporating this scaffold into a larger molecular framework, it might be possible to create sensors where the binding event is signaled by a change in fluorescence or color.

Interdisciplinary Research with Other Fields of Chemistry (e.g., Analytical Chemistry, Environmental Chemistry, if relevant to its detection, degradation, or role)

The study of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one intersects with various other chemical disciplines, most notably analytical and environmental chemistry.

In analytical chemistry , robust methods are required for the detection and quantification of the compound and its derivatives. High-performance liquid chromatography (HPLC) has been established as a suitable technique for this purpose. sielc.comsielc.com A reverse-phase HPLC method using an acetonitrile-water mobile phase can effectively separate the compound for analysis. sielc.comsielc.com Such methods are crucial for monitoring reaction progress, assessing product purity, and conducting pharmacokinetic studies. sielc.comsielc.com Furthermore, there is potential for developing derivatives that act as chemosensors for detecting specific analytes, such as ions, in solution. rsc.org

In environmental chemistry , the fate and impact of this compound in the environment are important considerations. Analytical methods like HPLC are essential tools for tracking its presence and degradation in soil or water samples. Research in this area would involve studying its persistence, potential for bioaccumulation, and degradation pathways (e.g., photodegradation or microbial degradation). Applying green chemistry's "Design for Degradation" principle would be a proactive approach to mitigate any potential environmental impact. instituteofsustainabilitystudies.com

Concluding Remarks and Future Research Perspectives

Synthesis of Key Academic Findings on 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one

3-(2-Hydroxyphenyl)-1-phenylpropan-1-one, a dihydrochalcone (B1670589) derivative, occupies a significant position in synthetic organic chemistry, primarily as a versatile intermediate in the synthesis of a wide array of flavonoids and other heterocyclic compounds. Academic findings indicate its crucial role as a precursor in the formation of flavones, flavonols, and chromanones, which are classes of compounds extensively studied for their diverse biological activities. researchgate.netmdpi.com The synthesis of this compound and its derivatives has been approached through various methodologies, including the Claisen-Schmidt condensation to form the parent chalcone (B49325), which is then reduced to the dihydrochalcone structure. researchgate.net

Research has also delved into the chemical reactivity of the core structure of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one. For instance, studies have explored the synthesis of novel 3-substituted derivatives by leveraging the reactivity of the carbon atom alpha to the carbonyl group. researchgate.net These modifications have led to the generation of new molecules with potential applications in medicinal chemistry. researchgate.net

Furthermore, computational studies, such as Density Functional Theory (DFT) analysis, have been employed to investigate the molecular geometry, electronic structure, and spectroscopic properties of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one. tandfonline.com These theoretical analyses provide valuable insights into the molecule's reactivity, stability, and potential interactions, which can guide further experimental work. tandfonline.com The compound and its derivatives are noted to possess interesting physicochemical, photochemical, and biological properties. tandfonline.com

A summary of key research findings is presented in the table below:

| Research Area | Key Findings |

| Synthesis | Serves as a key intermediate in the synthesis of flavonoids and related heterocyclic compounds. researchgate.netmdpi.com |

| Derivatization | The core structure allows for the synthesis of novel 3-substituted derivatives with potential biological activities. researchgate.net |

| Computational Analysis | DFT studies have elucidated its molecular structure, electronic properties, and spectroscopic characteristics. tandfonline.com |

| Properties | The compound and its derivatives exhibit notable physicochemical and photochemical properties. tandfonline.com |

Identification of Existing Knowledge Gaps and Unexplored Research Avenues

Despite its importance as a synthetic intermediate, dedicated research focusing exclusively on the biological activities and therapeutic potential of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one is notably limited. The majority of existing literature investigates its derivatives or the broader class of flavonoids synthesized from it. This represents a significant knowledge gap.

Specific unexplored research avenues include:

Comprehensive Biological Screening: A thorough investigation into the intrinsic biological activities of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one is lacking. Its potential as an antioxidant, anti-inflammatory, antimicrobial, or anticancer agent remains largely unexplored. While derivatives have shown such activities, the parent compound's profile is not well-documented. researchgate.net

Pharmacokinetic and Pharmacodynamic Studies: There is a dearth of information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one. Understanding its pharmacokinetic properties is crucial for any potential therapeutic development.

Mechanism of Action Studies: For any identified biological activity, the underlying molecular mechanisms have not been investigated. Elucidating how this compound interacts with biological targets would be a critical area of future research.

Structure-Activity Relationship (SAR) Studies: While some derivatives have been synthesized, a systematic exploration of the structure-activity relationships for this class of compounds is needed. This would involve synthesizing a library of analogs with modifications at various positions of the phenyl rings and the propanone linker to optimize for specific biological activities.

Outlook for Future Scholarly Investigations and Methodological Advancements Pertaining to 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one

The future of research on 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one is promising and can be directed towards filling the identified knowledge gaps. A multidisciplinary approach integrating synthetic chemistry, computational modeling, and biological evaluation will be essential.

Future scholarly investigations should prioritize:

Targeted Synthesis of Novel Derivatives: Building upon existing synthetic methodologies, future work should focus on the rational design and synthesis of new derivatives with enhanced biological efficacy and improved pharmacokinetic profiles. This could involve the introduction of various functional groups to the aromatic rings. researchgate.net

In-depth Biological Evaluation: Comprehensive in-vitro and in-vivo studies are necessary to screen for a wide range of biological activities. High-throughput screening methods could be employed to efficiently assess large libraries of its derivatives.

Advanced Computational Modeling: The use of more sophisticated computational techniques, such as molecular docking and dynamic simulations, can aid in identifying potential biological targets and understanding the molecular basis of action. tandfonline.com This can accelerate the drug discovery process by prioritizing the most promising candidates for experimental validation.

Development of Novel Synthetic Methodologies: The exploration of greener and more efficient synthetic routes for 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one and its analogs would be a valuable contribution. This could include the use of novel catalysts or flow chemistry techniques.

Methodological advancements that could propel research in this area include the application of advanced analytical techniques for characterization and the use of sophisticated biological assays to probe cellular and molecular mechanisms. The continued development of computational chemistry will also play a pivotal role in guiding experimental design and interpreting results. tandfonline.com By focusing on these areas, the scientific community can unlock the full potential of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one and its derivatives for various scientific and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction parameters for synthesizing 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one, and how do deviations affect yield?

- Methodology : Synthesis typically involves Claisen-Schmidt condensation or Friedel-Crafts acylation. Key parameters include temperature (80–120°C), pH (acidic conditions for cyclization), and solvent choice (e.g., ethanol or toluene). For example, refluxing in ethanol with catalytic HCl yields ~65–75% purity, but prolonged heating may induce side reactions like ketone oxidation .

- Data Analysis : Monitor reaction progress via TLC or HPLC. Deviations in pH >7 can lead to incomplete cyclization, while excessive temperatures (>130°C) degrade the hydroxyphenyl moiety .

Q. How can spectroscopic methods (NMR, IR) resolve structural ambiguities in 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one?

- NMR : The compound’s NMR shows distinct signals: a singlet for the ketone proton (~δ 7.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and a broad peak for the hydroxyl group (~δ 5.2 ppm). NMR confirms the ketone carbonyl (~δ 205 ppm) and aromatic carbons .

- IR : Strong absorption bands at ~1650 cm (C=O stretch) and 3200–3400 cm (O-H stretch) validate the functional groups .

Q. What purification techniques are effective for isolating 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one from byproducts?

- Recrystallization : Use ethanol or ethyl acetate for high-purity crystals. Impurities like unreacted phenols are removed via gradient elution in column chromatography (silica gel, hexane/ethyl acetate 4:1) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) achieve >95% purity .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one influence its solid-state properties?

- Crystallography : X-ray studies reveal intramolecular O-H···O=C hydrogen bonds between the hydroxyl and ketone groups, stabilizing a planar conformation. Intermolecular C-H···π interactions contribute to crystal packing, affecting melting points (mp 120–125°C) and solubility .

- Graph Set Analysis : The motif dominates, with bifurcated hydrogen bonds enhancing thermal stability .

Q. What mechanistic insights explain the compound’s inhibition of histamine release in allergic responses?

- In Vitro Assays : In mast cell models, the compound reduces β-hexosaminidase release by 40–60% at 10 μM. Proposed mechanisms include competitive binding to IgE receptors (IC ~8 μM) or inhibition of MAPK pathways .

- SAR Studies : The 2-hydroxyphenyl group is critical; replacing it with methoxy reduces activity by 70%, suggesting hydrogen-bond donor capacity is essential .

Q. How can X-ray crystallography resolve contradictions in reported tautomeric forms of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one?

- SHELX Refinement : High-resolution data (d < 0.8 Å) confirm the enol-keto tautomer predominates in the solid state. Discrepancies in solution studies (e.g., UV-Vis) arise from solvent polarity effects, validated via DFT calculations .

Q. What strategies mitigate data inconsistencies in biological activity studies across different research groups?

- Standardized Assays : Use validated cell lines (e.g., RBL-2H3 for allergy models) and control for batch-to-batch compound variability via LC-MS purity checks (>98%).

- Meta-Analysis : Cross-reference IC values with structural analogs (e.g., 3-(4-Chlorophenoxy)-1-phenylpropan-1-one) to identify trends in substituent effects .

Methodological Challenges

Q. How can researchers optimize experimental phasing for crystallographic studies of derivatives?

- SHELXD/E : Heavy-atom derivatives (e.g., bromine-substituted analogs) improve phase resolution. For example, 3-(2-Bromophenyl)-1-phenylpropan-1-one derivatives yield interpretable Patterson maps with Z-score >10 .

Q. What computational tools predict the pharmacokinetic profile of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one?

- ADMET Modeling : SwissADME predicts moderate bioavailability (F ≈ 50%), logP ~2.8, and CYP3A4 metabolism. MDCK permeability assays align with these results (P ~12 × 10 cm/s) .

Tables of Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 120–125°C | DSC | |

| NMR (δ, CDCl) | 7.8 (s, 1H, C=O), 5.2 (br, OH) | 400 MHz NMR | |

| IC (Histamine) | 8 μM | RBL-2H3 β-hexosaminidase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.